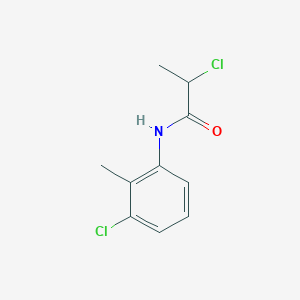

2-chloro-N-(3-chloro-2-methylphenyl)propanamide

CAS No.: 930395-62-3

Cat. No.: VC7899680

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930395-62-3 |

|---|---|

| Molecular Formula | C10H11Cl2NO |

| Molecular Weight | 232.1 g/mol |

| IUPAC Name | 2-chloro-N-(3-chloro-2-methylphenyl)propanamide |

| Standard InChI | InChI=1S/C10H11Cl2NO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |

| Standard InChI Key | WYZJPDWXOMIWMT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Identity

The compound’s IUPAC name is 2-chloro-N-(3-chloro-2-methylphenyl)propanamide, with a molecular weight of 232.11 g/mol . Key identifiers include:

The structure features a chloro-substituted propanamide group attached to a 3-chloro-2-methylphenyl ring, enabling diverse chemical interactions .

Crystallographic Data

X-ray diffraction studies reveal disorder in the chlorine and terminal methyl positions, with major disorder component occupancies of 0.768–0.783 . The acetamide moiety exhibits a near-linear C—N—C—C torsion angle of 178.97–179.00°, indicative of minimal steric hindrance .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via amide bond formation between 3-chloro-2-methylaniline and 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) :

Purification typically involves recrystallization or column chromatography.

Industrial Manufacturing

Continuous flow reactors are employed for scalable production, optimizing safety and yield. Automated systems ensure consistent purity (>99%), critical for pharmaceutical intermediates .

Physicochemical Properties

Solubility and Thermal Behavior

Solubility studies in binary solvent mixtures (e.g., ethyl acetate + hexane) demonstrate temperature-dependent behavior :

| Solvent System | Temperature Range (K) | Solubility (mol/L) at 298 K |

|---|---|---|

| Ethyl acetate + hexane | 273.43–327.67 | 0.12–0.45 |

| Toluene + hexane | 273.24–331.62 | 0.08–0.38 |

| Acetone + hexane | 269.81–318.80 | 0.15–0.52 |

The compound’s melting point is 110–111°C, with a predicted boiling point of 330.6±25.0°C .

Spectroscopic Data

-

NMR: NMR (400 MHz, CDCl₃) shows resonances at δ 7.25 (aromatic H), 2.35 (CH₃), and 1.55 ppm (CH₂Cl) .

-

Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts range from 147.0–160.5 Ų .

Chemical Reactivity and Derivatives

Substitution Reactions

The chlorine atoms undergo nucleophilic substitution with amines or thiols, forming derivatives like N-alkylated propanamides. For example:

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine.

-

Oxidation: The methyl group oxidizes to a carboxylic acid using KMnO₄.

Biological Activity and Applications

Antimicrobial Properties

The compound exhibits broad-spectrum activity against bacterial pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (µM) |

|---|---|

| Staphylococcus aureus | 5.64–77.38 |

| Escherichia coli | 2.33–156.47 |

| Bacillus subtilis | 4.69–22.90 |

Pharmaceutical Intermediates

It serves as a precursor in synthesizing local anesthetics (e.g., prilocaine impurities) and anticancer agents .

Agrochemical Applications

Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume